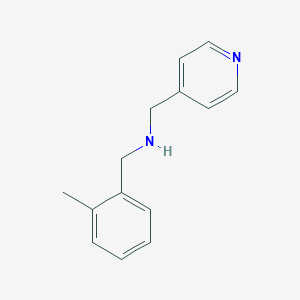

(2-Methylbenzyl)(pyridin-4-ylmethyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Catalytic Activities and Functional Models

- Catalysis and Enzyme Mimicking : Certain complexes, particularly those involving metal coordination with nitrogen donors similar to the structure of (2-Methylbenzyl)(pyridin-4-ylmethyl)amine, have been synthesized to mimic the catalytic centers of enzymes. For example, iron(III) complexes have been studied as functional models for catechol 1,2-dioxygenases, showcasing their ability to catalyze the oxidative cleavage of catechols, a fundamental reaction in the biological degradation of aromatic compounds (Viswanathan, Palaniandavar, Balasubramanian, & Muthiah, 1998). Similarly, manganese complexes have been explored for their relevance to enzymes like purple acid phosphatases, highlighting the influence of metal ions and ligand structures on catalytic activity and specificity (Bosch, Comba, Gahan, & Schenk, 2016).

Material Science and Coordination Chemistry

- Metal-Organic Frameworks (MOFs) and Coordination Polymers : The structural features of this compound, such as its potential to act as a bidentate ligand, can be instrumental in the design of MOFs and coordination polymers with specific functionalities, including catalysis, gas storage, and separation processes. Complexes with similar ligands have demonstrated diverse coordination geometries and properties, indicating the utility of such compounds in constructing novel materials (Wei, Babich, Eckelman, & Zubieta, 2005).

Biochemical and Pharmacological Applications

- Mimicking Biological Systems : The ability of metal complexes with nitrogen-donor ligands to mimic biological molecules has implications for drug design and discovery. For instance, the study of copper(I) complexes with iminopyridine ligands reveals insights into redox behavior and coordination polyhedra, aspects critical for understanding metalloenzymes' active sites and developing enzyme inhibitors or therapeutic agents (Dehghanpour, Bouslimani, Welter, & Mojahed, 2007).

Antioxidant and Enzyme Inhibition

- Antioxidant and Acetylcholinesterase Inhibition : Compounds structurally related to this compound have shown antioxidant activity and moderate acetylcholinesterase inhibitory properties, indicating potential for therapeutic applications in treating oxidative stress-related diseases and neurodegenerative disorders (Méndez & Kouznetsov, 2015).

properties

IUPAC Name |

N-[(2-methylphenyl)methyl]-1-pyridin-4-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-12-4-2-3-5-14(12)11-16-10-13-6-8-15-9-7-13/h2-9,16H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQUMWQESDDFQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea](/img/structure/B262629.png)

![2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol](/img/structure/B262637.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-(4-isopropylbenzyl)amine](/img/structure/B262639.png)

![1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol](/img/structure/B262640.png)

![Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate](/img/structure/B262642.png)

![Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate](/img/structure/B262643.png)

![1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B262647.png)

![N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B262649.png)

![1-[4-(5-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B262650.png)

![[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetonitrile](/img/structure/B262652.png)

![N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-methylamine](/img/structure/B262654.png)